molecular formula C14H25NO4 B8074700 a-[(Boc-amino)methyl]cyclohexaneacetic acid

a-[(Boc-amino)methyl]cyclohexaneacetic acid

Cat. No.: B8074700
M. Wt: 271.35 g/mol
InChI Key: NAXWYUTUBYCYRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-[(Boc-amino)methyl]cyclohexaneacetic acid typically involves the protection of an amino group using the Boc group. The Boc group is introduced by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of efficient catalysts and solvents to facilitate the reaction and minimize side products .

Chemical Reactions Analysis

Types of Reactions

a-[(Boc-amino)methyl]cyclohexaneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

a-[(Boc-amino)methyl]cyclohexaneacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of amino acid derivatives and their biological functions.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of a-[(Boc-amino)methyl]cyclohexaneacetic acid involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amino group. This free amino group can then participate in various biochemical reactions, targeting specific molecular pathways and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butoxycarbonyl)-2-cyclohexylalanine
  • N-(tert-butoxycarbonyl)-2-cyclohexylglycine

Uniqueness

a-[(Boc-amino)methyl]cyclohexaneacetic acid is unique due to its specific structural configuration, which includes a cyclohexane ring and an acetic acid moiety. This structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXWYUTUBYCYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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